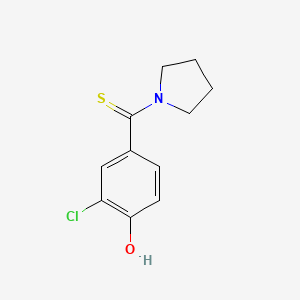
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, a pyrrolidine ring, and a methanethione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with pyrrolidine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 3-chloro-4-oxophenyl(pyrrolidin-1-yl)methanethione.
Reduction: Formation of 3-hydroxy-4-hydroxyphenyl(pyrrolidin-1-yl)methanethione.
Substitution: Formation of 3-amino-4-hydroxyphenyl(pyrrolidin-1-yl)methanethione.
科学的研究の応用
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methanone group instead of a methanethione group.
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a methanol group instead of a methanethione group.
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)ethanethione: Similar structure but with an ethanethione group instead of a methanethione group.
Uniqueness
The uniqueness of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
特性
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCQAZIZXZKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














